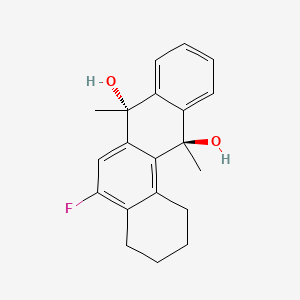
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Aromatic Substitution Reactions: Introduction of functional groups such as hydroxyl and fluoro groups onto the aromatic rings.
Cyclization Reactions: Formation of the polycyclic structure through cyclization of intermediate compounds.
Hydrogenation: Reduction of specific double bonds to achieve the desired hexahydro configuration.
Methylation: Introduction of methyl groups at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like chromatography are commonly employed.
化学反応の分析
Types of Reactions
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives, which can be further utilized in scientific research and industrial applications.
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.
Medicine: Investigated for their anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell growth and proliferation.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking specific functional groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with methyl groups at positions 7 and 12.
5-Fluoro-1,2,3,4-tetrahydrobenz(a)anthracene: A fluorinated derivative with fewer hydrogenated rings.
Uniqueness
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is unique due to its specific combination of functional groups and hydrogenated rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
104761-42-4 |
|---|---|
分子式 |
C20H21FO2 |
分子量 |
312.4 g/mol |
IUPAC名 |
(7R,12R)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)14-9-5-6-10-15(14)20(2,23)18-13-8-4-3-7-12(13)17(21)11-16(18)19/h5-6,9-11,22-23H,3-4,7-8H2,1-2H3/t19-,20-/m1/s1 |
InChIキー |
VCJYXSPVNFOHNP-WOJBJXKFSA-N |
異性体SMILES |
C[C@]1(C2=CC=CC=C2[C@@](C3=C4CCCCC4=C(C=C31)F)(C)O)O |
正規SMILES |
CC1(C2=CC=CC=C2C(C3=C4CCCCC4=C(C=C31)F)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
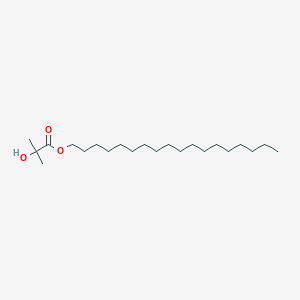
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
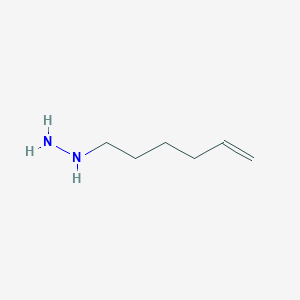
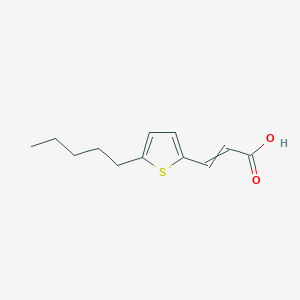
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
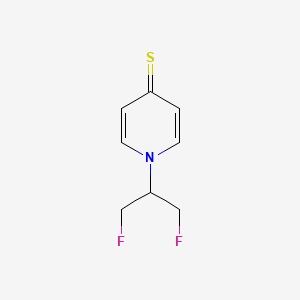
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
